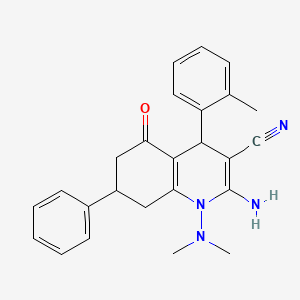

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Beschreibung

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Eigenschaften

Molekularformel |

C25H26N4O |

|---|---|

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C25H26N4O/c1-16-9-7-8-12-19(16)23-20(15-26)25(27)29(28(2)3)21-13-18(14-22(30)24(21)23)17-10-5-4-6-11-17/h4-12,18,23H,13-14,27H2,1-3H3 |

InChI-Schlüssel |

GRBCPQSYOXCJTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Amino-1-(Dimethylamino)-4-(2-Methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den beteiligten funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierte Verbindungen in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinolin-Derivaten führen, während Reduktion Amin-substituierte Verbindungen erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(Dimethylamino)-4-(2-Methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Erforscht wegen seiner potenziellen Verwendung in der Arzneimittelentwicklung aufgrund seiner einzigartigen Struktur und Reaktivität.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 2-Amino-1-(Dimethylamino)-4-(2-Methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Diese Wechselwirkungen können zur Modulation biologischer Pfade führen, was es zu einer Verbindung von Interesse in pharmakologischen Studien macht. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und den beteiligten funktionellen Gruppen ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a compound of interest in pharmacological studies. The exact pathways and targets depend on the specific application and the functional groups involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin-Derivate: Verbindungen mit ähnlichen Chinolin-Strukturen, aber unterschiedlichen Substituenten.

Amin-substituierte Verbindungen: Moleküle mit ähnlichen Amin-Gruppensubstitutionen.

Einzigartigkeit

Was 2-Amino-1-(Dimethylamino)-4-(2-Methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitril auszeichnet, ist seine Kombination aus funktionellen Gruppen, die ein einzigartiges Reaktivitätsprofil und Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung bietet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.